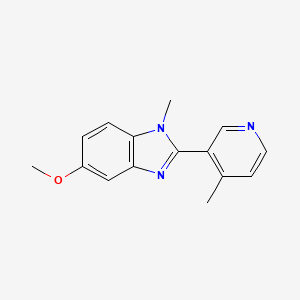

5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole

Descripción

Propiedades

Fórmula molecular |

C15H15N3O |

|---|---|

Peso molecular |

253.30 g/mol |

Nombre IUPAC |

5-methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole |

InChI |

InChI=1S/C15H15N3O/c1-10-6-7-16-9-12(10)15-17-13-8-11(19-3)4-5-14(13)18(15)2/h4-9H,1-3H3 |

Clave InChI |

HUMQBUAIWWAUDU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=NC=C1)C2=NC3=C(N2C)C=CC(=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Pyridinyl Intermediate

The pyridinyl substituent, specifically the 4-methylpyridin-3-yl moiety, can be prepared or sourced as 4-methyl-3-pyridine derivatives. Literature on related compounds such as 3,5-dimethyl-4-methoxypyridine indicates that chloromethylation at the 2-position of the pyridine ring is a common intermediate step.

- Starting from 4-methylpyridin-3-yl derivatives, chloromethylation or hydroxymethylation at the 2-position can be achieved using formaldehyde and hydrochloric acid or related reagents, yielding 2-chloromethyl or 2-hydroxymethyl pyridine intermediates.

- These intermediates are reactive toward nucleophilic substitution with benzimidazole derivatives.

Coupling with Benzimidazole Core

The benzimidazole core, functionalized at the 5-position with a methoxy group and at the 1-position with a methyl group, is prepared or commercially available.

Methylation at the 1-Position

Methylation of the benzimidazole nitrogen (1-position) is performed using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Purification and Isolation

Purification is essential to remove by-products and achieve high purity suitable for pharmaceutical applications.

- Crude products are often purified by recrystallization from solvent mixtures such as dichloromethane and ethyl acetate or by selective precipitation by pH adjustment.

- For sulfoxide analogs, dissolution in aqueous methylamine followed by acetone addition and acidification to pH 7-8 allows selective crystallization.

- Filtration, washing with water, and drying under vacuum complete the purification process.

Summary of Typical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Chloromethylation of pyridine | Formaldehyde + HCl or related reagents | Ambient to reflux | Aqueous or organic | Produces 2-chloromethyl pyridine intermediates |

| Coupling with benzimidazole | 5-methoxy-1-methylbenzimidazole + chloromethyl pyridine | Ambient to mild heat | Polar aprotic solvents | Nucleophilic substitution |

| Methylation at N-1 | Methyl iodide or dimethyl sulfate | 0-50°C | Acetone, acetonitrile | Phase transfer catalysts may be used |

| Oxidation (if applicable) | 3-chloroperoxybenzoic acid (mCPBA) | -10°C to 5°C | Ethyl acetate | Two-phase system to stabilize product |

| Purification | Recrystallization, pH adjustment, filtration | Room temperature | Dichloromethane, ethyl acetate, aqueous methylamine | Removes impurities and by-products |

Research Findings and Notes

- The oxidation step is critical for related sulfinyl benzimidazole derivatives to avoid decomposition; low temperatures and controlled pH are essential.

- The intermediate thioether compounds tend to be oils and difficult to purify, which complicates subsequent oxidation steps.

- The use of ethyl acetate as solvent in oxidation allows the product to crystallize out, simplifying isolation and reducing impurities.

- Methylation reactions require careful stoichiometric control to avoid overalkylation or side reactions.

- Purification by selective crystallization using methylamine solutions followed by acetone addition and acidification is an effective method to obtain high-purity products.

Análisis De Reacciones Químicas

5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid.

Reduction: Typically involves reducing agents such as sodium borohydride.

Substitution: Commonly occurs with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid yields sulfoxides .

Aplicaciones Científicas De Investigación

5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole is a chemical compound featuring a benzimidazole core with methoxy and methylpyridine substitutions, making it potentially useful in medicinal chemistry for creating drugs that target various biological pathways.

Scientific Research Applications

- Medicinal Chemistry and Pharmacology The primary application of this compound is in medicinal chemistry and pharmacology. It is being considered as a candidate for treating acid-related disorders because of its potential as a proton pump inhibitor. The compound's interactions with neurotransmitter systems also suggest it may be useful in neuropharmacology, especially for treating neurological disorders.

- Potential as a Proton Pump Inhibitor this compound has been studied for its potential as a proton pump inhibitor, similar to other benzimidazole derivatives. Proton pump inhibitors are important in treating conditions like gastroesophageal reflux disease and peptic ulcers because they inhibit the H/K-ATPase enzyme in gastric parietal cells.

- Neuropharmacology Studies suggest that this compound may interact with various receptors in the central nervous system, indicating potential applications in neuropharmacology.

- Enzyme Inhibition Studies have confirmed the ability of this compound to inhibit specific enzymes involved in gastric acid secretion through enzyme assays.

- Neurotransmitter Receptor Activity Preliminary studies indicate that this compound may modulate neurotransmitter receptor activity, which could have implications for treating psychiatric disorders.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole involves its interaction with molecular targets such as proton pumps. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : The target compound’s 4-methylpyridin-3-yl group introduces steric bulk and aromaticity compared to simpler substituents like methylthio (3b) or sulfinyl derivatives . This likely impacts binding interactions in biological systems.

- Molecular Weight : The pyridinylmethylthio analog in has a higher molecular weight (329.42 g/mol) due to the extended substituent, which may influence pharmacokinetics (e.g., absorption, distribution).

- Melting Points : The methylthio derivative (3b) exhibits a higher melting point (209–211°C) than simpler benzimidazoles, suggesting stronger intermolecular forces .

Pharmacological and Functional Comparisons

- Methylthio vs.

- Sulfinyl Derivatives : The sulfinyl group in is critical for proton pump inhibitor activity (e.g., in drugs like omeprazole). The magnesium salt formulation improves solubility and bioavailability .

- Thioether vs. Sulfinyl Linkages : Thioethers (e.g., ) are prone to oxidation, which can be leveraged for prodrug activation, whereas sulfinyl groups offer metabolic stability .

Structure-Activity Relationship (SAR) Trends :

- Position 2 substituents (pyridinyl, thioether, sulfinyl) dictate electronic and steric properties.

- Methoxy groups at position 5 enhance aromatic stacking interactions but may reduce solubility.

Actividad Biológica

5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzimidazole core with a methoxy group and a 4-methylpyridine moiety. Its molecular formula is with a molecular weight of 253.30 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O |

| Molecular Weight | 253.30 g/mol |

| CAS Number | 1356483-23-2 |

1. Proton Pump Inhibition

Research indicates that this compound acts as a proton pump inhibitor (PPI). This class of drugs is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting the H/K-ATPase enzyme in gastric parietal cells.

Mechanism of Action:

The compound's mechanism involves binding to the proton pump, leading to decreased gastric acid secretion. This activity positions it similarly to established PPIs such as omeprazole and esomeprazole.

2. Antiproliferative Activity

Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in models such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK 293 (human embryonic kidney) cells .

IC50 Values:

The half-maximal inhibitory concentration (IC50) values for some derivatives are as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methoxy-Benzimidazole | MCF-7 | 3.1 |

| 5-Methoxy-Benzimidazole | HCT116 | 3.7 |

| 5-Methoxy-Benzimidazole | HEK 293 | 5.3 |

These values indicate that the compound has selective activity against certain cancer types, which warrants further investigation into its potential as an anticancer agent.

3. Neuropharmacological Potential

Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in neuropharmacology. The modulation of neurotransmitter receptor activity could make it a candidate for treating psychiatric disorders.

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other benzimidazole derivatives. Below is a comparison table highlighting structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Omeprazole | Benzimidazole core with methoxy group | Established proton pump inhibitor |

| Esomeprazole | S-enantiomer of omeprazole | Higher bioavailability |

| Lansoprazole | Difluoromethoxy group | Distinct pharmacokinetic profile |

| Rabeprazole | Thiazole ring | Rapid onset of action |

| Pantoprazole | Pyridine ring | Long-lasting effects on gastric acid |

Case Studies

Several case studies have explored the biological activity of benzimidazole derivatives, including the subject compound:

- Anticancer Activity : A study assessing various benzimidazole derivatives found that those with specific substitutions exhibited significant cytotoxicity against multiple cancer cell lines, supporting the need for further exploration of structural modifications to enhance efficacy .

- Antimicrobial Effects : Research has indicated that certain benzimidazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria, which could be relevant for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution and cyclization reactions. A key intermediate, 5-methoxy-2-[(4-chloro-3,5-dimethyl-2-pyridyl)methyl]thio}-1H-benzimidazole, is treated with sodium methoxide in methanol under reflux to introduce the methoxy group. Purity optimization (>95%) is achieved through recrystallization in ethyl acetate/water mixtures and HPLC monitoring .

- Data : Typical yields range from 75% to 94% under optimized conditions (reflux for 2–10 hours, potassium carbonate as a base) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology : Use 1H/13C NMR to confirm substitution patterns on the benzimidazole and pyridine rings. FTIR identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). HRMS validates molecular weight, with calculated and experimental values matching within 0.1% error (e.g., C18H17NO3: calc. 295.3, exp. 295.0) .

Q. How is the compound screened for preliminary biological activity?

- Methodology : Perform in vitro antimicrobial assays (e.g., MIC determination against S. aureus and E. coli) and cytotoxicity testing (MTT assay on cancer cell lines like MDA-MB-231). Compare results to reference drugs (e.g., ciprofloxacin for antimicrobial activity) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for sulfoxide derivatives of this compound?

- Methodology : Use asymmetric oxidation with H2O2 and chiral manganese catalysts (e.g., (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane). Reaction at -10°C in acetonitrile yields sulfoxide with 67% enantiomeric excess (S-enriched) .

- Data Contradiction : Higher temperatures (0–20°C) reduce enantioselectivity (<10% ee), emphasizing the need for strict temperature control .

Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?

- Methodology :

- 3D-QSAR Modeling : Correlate substituent effects (e.g., pyridine methylation) with α-amylase inhibition using a dataset of 131 benzimidazole derivatives .

- Molecular Docking : Simulate binding to bacterial peptide deformylase (PDF). The benzimidazole core occupies the S1 pocket, while the hydroxamic acid tail coordinates the active-site metal ion (e.g., Zn²⁺). Derivatives with 4-bromobenzyl groups show higher affinity (ΔG = -9.2 kcal/mol) .

Q. How do structural modifications influence fluorescence properties for sensing applications?

- Methodology : Introduce electron-donating groups (e.g., -OCH3) at the para-position of the benzimidazole to enhance excited-state intramolecular proton transfer (ESIPT) . This increases Stokes shift (>100 nm) and quantum yield (Φ = 0.45–0.60), enabling Cu²⁺/Zn²⁺ detection via fluorescence quenching .

Methodological Challenges and Data Interpretation

Resolving contradictions in biological activity across studies :

- Example : Discrepancies in antimicrobial potency may arise from assay conditions (e.g., pH, solvent). For instance, protonation of the pyridine nitrogen at physiological pH enhances membrane permeability, improving activity against Gram-negative bacteria .

Optimizing supramolecular assembly for material science applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.